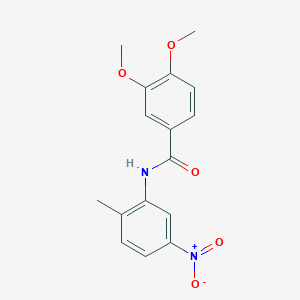

N-(2-methyl-5-nitrophenyl)-3,4-dimethoxybenzamide

Description

Historical Context of Benzamide (B126) Derivatives in Chemical Biology

Benzamide derivatives have a rich history in chemical biology and medicinal chemistry, with numerous compounds from this class finding applications as therapeutic agents. mdpi.comresearchgate.net The versatility of the benzamide scaffold allows for the introduction of a wide array of substituents, enabling the fine-tuning of their pharmacological properties. researchgate.net Historically, substituted benzamides have been investigated for a diverse range of biological activities, including antiemetic, antipsychotic, and gastroprokinetic effects. soton.ac.uknih.gov The ability of the amide bond to participate in hydrogen bonding, a crucial interaction in biological systems, is a key feature contributing to the bioactivity of this class of compounds.

Significance of Nitro and Dimethoxy Substituents in Medicinal Chemistry Scaffolds

The presence of both nitro and dimethoxy groups on the N-(2-methyl-5-nitrophenyl)-3,4-dimethoxybenzamide scaffold is of particular importance in the context of medicinal chemistry.

The nitro group is a strong electron-withdrawing group, a property that can significantly influence the electronic environment of the entire molecule. nih.gov This electronic perturbation can affect the compound's acidity, basicity, and susceptibility to metabolic reactions. In medicinal chemistry, nitro-containing compounds have been explored for various therapeutic purposes, including as antimicrobial and anticancer agents. nih.gov The biological activity of some nitro compounds is predicated on their reduction to reactive intermediates within target cells. nih.gov

The interplay between the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) groups in this compound is expected to create a unique electronic distribution that could lead to novel chemical and biological properties.

Overview of Research Approaches Applied to this compound and Related Congeners

The study of this compound and its analogs typically involves a multi-pronged approach encompassing synthesis, characterization, and evaluation of biological activity.

Synthesis and Characterization: The synthesis of such benzamides is often achieved through the coupling of a substituted aniline (B41778) (2-methyl-5-nitroaniline) with a substituted benzoyl chloride (3,4-dimethoxybenzoyl chloride). researchgate.net Following synthesis, the compound's identity and purity are confirmed using a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. mdpi.com

Biological Evaluation: Based on the known activities of related benzamides, this compound could be screened for a variety of biological effects. For instance, many substituted benzamides have been investigated for their potential as enzyme inhibitors or as modulators of protein-protein interactions. chemrxiv.org In vitro assays are commonly employed to determine a compound's potency and selectivity against specific biological targets.

Computational and Theoretical Studies: In silico methods play an increasingly important role in the study of substituted benzamides. researchgate.net Computational techniques such as Density Functional Theory (DFT) can be used to predict the molecule's three-dimensional structure, electronic properties, and vibrational frequencies. nih.gov Molecular docking simulations can provide insights into how the compound might bind to the active site of a target protein, guiding the design of more potent and selective analogs. acs.org

The following table provides an overview of research approaches that could be applied to this compound, based on studies of similar molecules.

| Research Approach | Description | Key Techniques |

| Chemical Synthesis | Preparation of the target compound from commercially available starting materials. | Amide coupling reactions, purification by chromatography and recrystallization. |

| Structural Characterization | Confirmation of the chemical structure and purity of the synthesized compound. | NMR (¹H, ¹³C), IR Spectroscopy, Mass Spectrometry, X-ray Crystallography. |

| Biological Screening | Evaluation of the compound's activity against a panel of biological targets. | Enzyme inhibition assays, cell-based assays (e.g., cytotoxicity), antimicrobial susceptibility testing. |

| Computational Modeling | Theoretical prediction of the compound's properties and interactions with biological molecules. | Density Functional Theory (DFT), Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) studies. |

Rationale for Comprehensive Mechanistic and Theoretical Investigations

A thorough understanding of the mechanistic and theoretical underpinnings of this compound's behavior is crucial for several reasons. Mechanistic studies can elucidate the specific molecular interactions responsible for any observed biological activity, providing a rational basis for further drug development. nih.gov For example, identifying the key amino acid residues in a target protein that interact with the compound can inform the design of next-generation molecules with improved affinity and specificity.

Theoretical investigations, on the other hand, can offer predictive insights into the compound's properties without the need for extensive and costly experimental work. acs.org By building computational models that correlate a compound's structure with its activity, researchers can prioritize the synthesis of the most promising candidates. researchgate.net Such studies can also provide a deeper understanding of the fundamental principles governing the structure-activity relationships within this class of molecules.

The table below summarizes the potential biological activities of substituted benzamides based on their structural motifs, which could guide the investigation of this compound.

| Structural Motif | Potential Biological Activity |

| Substituted Benzamide | Antipsychotic, Antiemetic, Antimicrobial, Anticancer |

| Nitrophenyl Group | Antimicrobial, Anticancer, Mutagenic |

| Dimethoxybenzoyl Group | Chitin Synthesis Inhibition, Antimicrobial |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-10-4-6-12(18(20)21)9-13(10)17-16(19)11-5-7-14(22-2)15(8-11)23-3/h4-9H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBUZMGXYUJXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Methyl 5 Nitrophenyl 3,4 Dimethoxybenzamide

Retrosynthetic Analysis of N-(2-methyl-5-nitrophenyl)-3,4-dimethoxybenzamide

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. The most logical disconnection for this compound is at the amide bond (C-N bond). This disconnection reveals two primary synthons: an acyl cation equivalent derived from 3,4-dimethoxybenzoic acid and an aniline (B41778) derivative, 2-methyl-5-nitroaniline (B49896).

The corresponding synthetic equivalents for these synthons are:

From 3,4-dimethoxybenzoic acid: This can be activated in several ways, such as conversion to an acid chloride (3,4-dimethoxybenzoyl chloride), an acid anhydride (B1165640), or an active ester.

2-Methyl-5-nitroaniline: This serves as the nucleophilic component that attacks the activated carboxylic acid derivative.

Therefore, the primary retrosynthetic pathway suggests the formation of the amide bond by coupling 3,4-dimethoxybenzoic acid or its activated form with 2-methyl-5-nitroaniline.

Classical Amidation Reactions in the Synthesis of Substituted Benzamides

Classical amidation reactions are well-established methods for forming amide bonds and are widely applicable to the synthesis of this compound.

One of the most common and effective methods for amide synthesis is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride or anhydride. diva-portal.org In this context, 3,4-dimethoxybenzoic acid would first be converted to its more reactive acid chloride, 3,4-dimethoxybenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). diva-portal.org

The resulting 3,4-dimethoxybenzoyl chloride is then reacted with 2-methyl-5-nitroaniline in the presence of a base to neutralize the hydrochloric acid byproduct. hud.ac.uk Common bases include triethylamine (B128534) (Et₃N) or pyridine. The reaction is typically carried out in an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). hud.ac.uk

| Reactant 1 | Reactant 2 | Reagents | Solvent | General Conditions | Product |

| 3,4-Dimethoxybenzoyl chloride | 2-Methyl-5-nitroaniline | Triethylamine or Pyridine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0°C to room temperature | This compound |

Similarly, an acid anhydride, either a symmetric anhydride of 3,4-dimethoxybenzoic acid or a mixed anhydride, can be used as the acylating agent.

Peptide coupling reagents are designed to facilitate amide bond formation under mild conditions, minimizing side reactions and racemization in chiral substrates. uni-kiel.de These reagents can be effectively used for the synthesis of this compound by directly coupling 3,4-dimethoxybenzoic acid with 2-methyl-5-nitroaniline. The coupling reagent activates the carboxylic acid in situ to form a highly reactive intermediate, which is then readily attacked by the amine.

Common classes of peptide coupling reagents include:

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. peptide.com These reactions are often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and increase efficiency. diva-portal.orgpeptide.com

Onium Salts (Phosphonium and Aminium/Uronium): Phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective. sigmaaldrich.com Aminium/uronium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also very popular due to their high reactivity and the formation of clean reaction products. sigmaaldrich.comresearchgate.net

The general procedure involves stirring the carboxylic acid, amine, coupling reagent, and a non-nucleophilic base (such as N,N-diisopropylethylamine, DIPEA, or N-methylmorpholine, NMM) in a suitable aprotic solvent. iajpr.com

| Carboxylic Acid | Amine | Coupling Reagent | Additive (Optional) | Base | Solvent | Product |

| 3,4-Dimethoxybenzoic acid | 2-Methyl-5-nitroaniline | EDC or DCC | HOBt or HOAt | DIPEA | DMF or DCM | This compound |

| 3,4-Dimethoxybenzoic acid | 2-Methyl-5-nitroaniline | HBTU or HATU | None | NMM | DMF | This compound |

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry has focused on developing more atom-economical and environmentally benign methods for amide synthesis.

Transition metal catalysis offers a pathway for the direct amidation of carboxylic acids without the need for stoichiometric activating agents. diva-portal.org Catalysts based on metals like zirconium, titanium, and iridium have been developed for this purpose. diva-portal.orgnih.gov These methods typically involve the dehydrative coupling of a carboxylic acid and an amine, with water being the only byproduct. While specific protocols for this compound are not widely reported, the general principle would involve heating 3,4-dimethoxybenzoic acid and 2-methyl-5-nitroaniline in the presence of a suitable transition metal catalyst. These reactions often require elevated temperatures to drive off the water formed during the reaction. diva-portal.org Boronic acid derivatives have also been shown to catalyze direct amidation reactions at room temperature. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. rasayanjournal.co.inarkat-usa.org The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields. arabjchem.orgresearchgate.net This methodology can be applied to classical amidation reactions. For instance, the reaction of 3,4-dimethoxybenzoyl chloride with 2-methyl-5-nitroaniline or the direct coupling of the corresponding acid and amine using a peptide coupling reagent could be performed in a microwave reactor. The focused heating provided by microwaves can lead to a more efficient energy transfer to the reaction mixture, thereby accelerating the rate of amide bond formation. youtube.com

| Synthesis Type | Reactants | Conditions | Advantages |

| Microwave-Assisted Acylation | 3,4-Dimethoxybenzoyl chloride, 2-Methyl-5-nitroaniline | Microwave irradiation, Solvent, Base | Reduced reaction time, potentially higher yields |

| Microwave-Assisted Coupling | 3,4-Dimethoxybenzoic acid, 2-Methyl-5-nitroaniline, Coupling Reagent | Microwave irradiation, Solvent, Base | Rapid synthesis, improved efficiency |

Optimization of Reaction Conditions and Yields

The synthesis of this compound, typically achieved through the acylation of 2-methyl-5-nitroaniline with 3,4-dimethoxybenzoyl chloride, is subject to optimization of various reaction parameters to maximize yield and purity. The Schotten-Baumann reaction, a widely used method for forming amides from amines and acid chlorides, serves as a foundational technique for this transformation. organic-chemistry.orgwikipedia.org The efficiency of this reaction is highly dependent on factors such as the choice of base, solvent, temperature, and reaction time.

Research into the optimization of benzamide (B126) synthesis has demonstrated that careful control of these parameters can lead to significant improvements in product yield. For instance, in a study on the continuous flow synthesis of an acyl sulfonamide via a Schotten-Baumann route, the interplay between base, solvent, and flow rate was critical in maximizing the space-time-yield while minimizing the environmental factor (E-factor). rsc.org

While specific optimization data for this compound is not extensively documented in publicly available literature, the principles can be illustrated by examining the optimization of analogous benzamide syntheses. The following table, derived from studies on similar reactions, showcases how varying conditions can impact the outcome of the synthesis.

Table 1: Illustrative Optimization of Benzamide Synthesis Conditions This table presents a hypothetical optimization scenario based on typical findings in benzamide synthesis research, as specific data for this compound is not available.

| Parameter | Condition A | Condition B | Condition C | Impact on Yield/Purity |

|---|---|---|---|---|

| Base | Pyridine | Aqueous NaOH | Triethylamine | The choice of base is crucial for neutralizing the HCl byproduct. Aqueous bases are common in Schotten-Baumann conditions, while organic bases are used in anhydrous aprotic solvents. jk-sci.com |

| Solvent | Dichloromethane | Water/Toluene (biphasic) | Tetrahydrofuran (THF) | A biphasic system with an organic solvent and water is often employed in Schotten-Baumann reactions to dissolve the reactants and neutralize the acid byproduct separately. wikipedia.org |

| Temperature | 0 °C to Room Temp | Room Temperature | 40 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions, such as the hydrolysis of the acyl chloride. scispace.com Controlling the temperature is important for selectivity. nih.gov |

| Reaction Time | 2 hours | 4 hours | 1 hour | Reaction time is optimized to ensure the completion of the reaction while minimizing the formation of degradation products. |

| Catalyst | None | DMAP (4-Dimethylaminopyridine) | Phase-Transfer Catalyst | While often not necessary, a catalyst like DMAP can be used to accelerate the reaction. Phase-transfer catalysts can be effective in biphasic systems. scispace.com |

Green Chemistry Principles in Benzamide Synthesis

The application of green chemistry principles to the synthesis of benzamides, including this compound, aims to reduce the environmental impact of the manufacturing process. This involves the use of less hazardous solvents, development of solvent-free reaction conditions, and the use of energy-efficient methods.

Solvent-Free Synthesis: A significant advancement in green benzamide synthesis is the development of solvent-free protocols. One such method involves the reaction of amines with vinyl benzoate (B1203000) at room temperature without any solvent or catalyst, with the products being easily isolated by crystallization. tandfonline.comtandfonline.com Another approach utilizes the trituration of a carboxylic acid, urea, and boric acid, followed by direct heating, to produce amides in good yields. semanticscholar.org These methods reduce the use of volatile organic compounds (VOCs), which are often toxic and difficult to dispose of.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields in shorter reaction times. rasayanjournal.co.in The hydrolysis of benzamide, for example, can be completed in minutes under microwave irradiation compared to an hour with conventional heating. rasayanjournal.co.in Microwave-assisted methods for the direct synthesis of amides from carboxylic acids and amines have been developed that are solvent-free and require no additional reagents, offering a significant green advantage. nih.gov Studies have shown that microwave-assisted ring-opening of oxazolones can produce benzamides in good yields with reduced reaction times. researchgate.net

Biocatalysis: The use of enzymes as catalysts in amide bond formation is another promising green chemistry approach. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the direct amidation of carboxylic acids with amines in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic method offers high efficiency and specificity, often without the need for extensive purification steps. nih.gov

The following table summarizes and compares various green synthetic methods for benzamide synthesis.

Table 2: Comparison of Green Synthetic Methodologies for Benzamide Synthesis

| Methodology | Key Principles | Advantages | References |

|---|---|---|---|

| Solvent-Free Synthesis | Elimination of volatile organic solvents. | Reduced waste, lower toxicity, simplified work-up. | tandfonline.comtandfonline.comsemanticscholar.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating. | Drastically reduced reaction times, increased yields, energy efficiency. | rasayanjournal.co.innih.gov |

| Biocatalysis (Enzymatic Synthesis) | Use of enzymes (e.g., lipases) as catalysts. | High selectivity, mild reaction conditions, biodegradable catalysts. | nih.gov |

| Electrosynthesis | Use of electricity to drive chemical reactions. | Avoids the use of stoichiometric reagents, can be performed at room temperature. | rsc.org |

Advanced Spectroscopic and Crystallographic Investigations of N 2 Methyl 5 Nitrophenyl 3,4 Dimethoxybenzamide

Detailed NMR Spectroscopic Analysis and Assignment

A detailed analysis of the ¹H and ¹³C NMR spectra would typically be presented here. This would involve the assignment of all proton and carbon signals to their respective atoms within the molecule, supported by chemical shift values (δ), coupling constants (J), and signal multiplicities. Such an analysis would provide fundamental insights into the molecular structure.

Conformational Analysis via Nuclear Overhauser Effect (NOE) Spectroscopy

NOE spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. For N-(2-methyl-5-nitrophenyl)-3,4-dimethoxybenzamide, NOESY or ROESY experiments would reveal through-space correlations between protons. This data is crucial for elucidating the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings around the amide bond. The presence or absence of specific NOE cross-peaks would allow for a definitive conformational assignment.

Solvent Effects on Spectroscopic Signatures

The chemical shifts of NMR signals can be influenced by the solvent used for the measurement. A study of solvent effects would involve recording NMR spectra in a variety of deuterated solvents with different polarities and hydrogen bonding capabilities (e.g., CDCl₃, DMSO-d₆, CD₃OD). Changes in the chemical shifts of specific protons, such as the amide N-H proton, upon solvent variation can provide valuable information about intermolecular interactions, including hydrogen bonding between the solute and solvent molecules.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of chemical bonds. The analysis would involve the assignment of characteristic vibrational bands to specific functional groups such as the amide C=O, N-H, nitro NO₂, and methoxy (B1213986) C-O groups.

Hydrogen Bonding Network Delineation

In the solid state, molecules of this compound would likely be involved in a network of intermolecular hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen, nitro group oxygens, and methoxy group oxygens can act as acceptors. A detailed analysis of the N-H and C=O stretching frequencies in the FT-IR spectrum, particularly in the solid state, would provide evidence for the presence and strength of these hydrogen bonds.

Polymorphism Detection

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties. Vibrational spectroscopy is a sensitive technique for detecting polymorphism, as different crystal packing arrangements will result in different intermolecular interactions and thus, shifts in the positions and shapes of vibrational bands in the FT-IR and Raman spectra.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentology

High-resolution mass spectrometry (HRMS) is a critical technique for the confirmation of the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₁₆H₁₆N₂O₅), the expected exact mass would be determined and compared to the experimentally measured value. Furthermore, the fragmentation pattern observed in the mass spectrum (fragmentology) would provide valuable structural information. The molecule would be expected to fragment in a predictable manner upon ionization, and the analysis of these fragment ions would help to confirm the connectivity of the different parts of the molecule.

Ionization Mechanisms and Fragmentation Pathways

A detailed analysis of the mass spectrum of this compound would be required to elucidate its ionization mechanisms and fragmentation pathways. This would typically involve techniques such as electron impact (EI) or electrospray ionization (ESI) mass spectrometry. The resulting spectrum would be analyzed to identify the molecular ion peak and subsequent fragment ions.

Hypothetically, the fragmentation of this molecule could proceed through several pathways, including:

Cleavage of the amide bond: This is a common fragmentation pathway for benzamide (B126) derivatives, which would result in the formation of ions corresponding to the 3,4-dimethoxybenzoyl cation and the 2-methyl-5-nitrophenylaminyl radical, or vice versa.

Loss of methoxy groups: The dimethoxy-substituted ring could undergo sequential loss of methyl radicals followed by carbon monoxide.

Fragmentation of the nitro group: The nitro-substituted ring could exhibit characteristic losses of NO, NO2, or O.

To present this information accurately, a data table of observed m/z values and their corresponding proposed fragment structures would be necessary. Without experimental data, such a table would be purely speculative and has been omitted.

Single Crystal X-ray Diffraction Analysis

The supramolecular architecture is governed by a network of non-covalent interactions. A crystallographic study would allow for the identification and characterization of these interactions. For this compound, one might anticipate:

Hydrogen bonding: The amide N-H group could act as a hydrogen bond donor to acceptors such as the amide carbonyl oxygen, the nitro group oxygens, or the methoxy group oxygens of neighboring molecules.

π-π stacking: The two aromatic rings could engage in π-π stacking interactions, influencing the packing arrangement.

C-H···O interactions: Weak hydrogen bonds involving carbon-hydrogen bonds and oxygen atoms could further stabilize the crystal structure.

A data table summarizing the geometric parameters (distances and angles) of these intermolecular interactions would be included here if the data were available.

The conformation of the molecule in the solid state would be described, with particular attention to the torsion angles between the two aromatic rings and the amide linkage. Steric hindrance between the methyl group on one ring and the substituents on the other could lead to a non-planar conformation. The planarity of the nitro and methoxy groups with respect to their attached rings would also be analyzed.

Chiroptical Properties and Stereochemical Studies

This section is only applicable if the molecule is chiral. This compound is not inherently chiral. Chiroptical properties would only be relevant if the molecule were to crystallize in a chiral space group or if it were derivatized with a chiral auxiliary. As no such studies have been reported, this section is not applicable.

Absence of Research Data for this compound Prevents In-Depth Analysis

A comprehensive review of available scientific literature reveals a significant lack of published research on the specific chemical compound this compound. Despite a thorough search for data pertaining to its in vitro biological evaluation and mechanistic elucidation, no specific studies detailing its effects on cellular signaling pathways or its impact on cellular viability and proliferation were identified.

Consequently, it is not possible to provide an analysis based on the requested outline, which includes receptor binding assays, enzyme inhibition studies, gene expression profiling, protein expression and post-translational modification analysis, or cellular viability and proliferation assays for mechanistic insights. The scientific community has yet to publish findings in these areas for this particular compound.

General methodologies for the types of assays mentioned in the user's request are well-established in the field of pharmacology and molecular biology. For instance, cell viability can be assessed using various assays such as MTT, XTT, or MTS, which measure the metabolic activity of cells. scispace.comresearchgate.net These assays are designed to determine the number of viable cells in response to a test compound.

Similarly, the study of enzyme inhibition is a common approach to understanding a compound's mechanism of action. This often involves determining the concentration of the compound required to inhibit a specific enzyme's activity by 50% (IC50).

However, without specific experimental data for this compound, any discussion of its biological activity would be purely speculative and would not meet the required standards of scientific accuracy. Further research is required to be conducted and published to enable a detailed examination of this compound's pharmacological properties.

In Vitro Biological Evaluation and Mechanistic Elucidation of N 2 Methyl 5 Nitrophenyl 3,4 Dimethoxybenzamide

Subcellular Localization and Target Engagement Studies

Currently, there is no direct scientific evidence detailing the subcellular localization or specific molecular targets of N-(2-methyl-5-nitrophenyl)-3,4-dimethoxybenzamide. However, the lipophilic nature of many benzamide (B126) derivatives suggests they may passively diffuse across cellular membranes. The ultimate subcellular destination is often dictated by the specific substitutions on the benzamide scaffold. For instance, certain benzophenothiaziniums, which are structurally distinct but also cationic and aromatic, have been shown to localize in lysosomes or mitochondria depending on N-alkylation patterns.

Target engagement for benzamide derivatives is diverse. Some have been identified as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. researchgate.netnih.gov Others function as histone deacetylase (HDAC) inhibitors, which can chelate zinc ions within the enzyme's active site. nih.govresearchgate.net Furthermore, some benzamides have been shown to target tubulin at the colchicine (B1669291) binding site, thereby disrupting microtubule dynamics. nih.gov Without specific studies, the direct targets of this compound remain unknown.

Mechanisms of Action in Disease Models (e.g., in vitro cancer cell lines, inflammatory models)

While no in vitro studies on this compound are available, the broader class of benzamide derivatives has demonstrated significant activity in various disease models, particularly in oncology.

Many benzamide derivatives exert their anticancer effects by inducing apoptosis. For example, certain substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to induce apoptosis in melanoma cell lines in a dose-dependent manner. nih.gov This is often characterized by the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov Another study on a novel benzamide derivative, BJ-13, demonstrated the induction of caspase-dependent apoptosis in gastric cancer cells through the accumulation of reactive oxygen species (ROS) and the collapse of the mitochondrial membrane potential. nih.gov This process often involves the modulation of key apoptotic proteins, such as the upregulation of Bax and the downregulation of Bcl-2. nih.govtandfonline.com

The induction of apoptosis by compounds with structural similarities, such as 3,4'-dimethoxy-5-hydroxystilbene, has also been linked to the release of cytochrome c from the mitochondria into the cytosol. nih.gov

A common mechanism of action for anticancer compounds, including various benzamide derivatives, is the perturbation of the cell cycle. For instance, a novel benzamide derivative was found to arrest the cell cycle at the G2/M phase in HCT116 cells. nih.gov Similarly, other sulfonamide derivatives have been shown to induce cell cycle arrest at the G2/M phase in K562 leukemia cells and at the G0/G1 phase in Jurkat cells. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. Studies on N-methyl-N'-nitro-N-nitrosoguanidine, which shares a methyl-nitro-phenyl moiety, also show an accumulation of cells in the late S phase, leading to cell death. nih.govnih.gov

Comparative Analysis with Related Benzamide Derivatives

The biological activity of benzamide derivatives is highly dependent on their substitution patterns. For this compound, the key structural features are the 2-methyl-5-nitrophenyl group and the 3,4-dimethoxybenzamide (B75079) moiety.

The presence of a nitro group on the phenyl ring can influence activity. Some studies on N-substituted benzamides suggest that a nitro-group can decrease anti-proliferative activity. nih.govresearchgate.net However, other research on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives found that a compound with a 2-methyl-5-nitrophenyl substituent was a potent inhibitor of α-glucosidase and α-amylase, suggesting its potential in other therapeutic areas. nih.gov

The dimethoxy substitution on the benzamide ring is also significant. For instance, 3,4'-dimethoxy-5-hydroxystilbene has been shown to induce apoptosis. nih.gov The position of these methoxy (B1213986) groups can be critical; a study on PD-1/PD-L1 antagonists found that benzamide derivatives with a meta-methoxy group were more potent than those with ortho- or para-methoxy groups. nih.gov

The table below presents a comparative overview of the activities of various benzamide derivatives, highlighting the influence of different structural motifs.

| Compound Class | Key Structural Features | Observed Biological Activity | Reference(s) |

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | Hydroxybenzamide core | Induction of apoptosis in cancer cells | nih.gov |

| N-substituted benzamides (Entinostat analogues) | Benzamide scaffold with various substitutions | Histone deacetylase (HDAC) inhibition | nih.govresearchgate.net |

| Benzamide derivatives targeting PARP-1 | Benzamide scaffold with benzamidophenyl groups | PARP-1 inhibition, G2/M cell cycle arrest, apoptosis induction | researchgate.netnih.gov |

| Sulfamoyl-nitrobenzamide derivatives | 2-methyl-5-nitrophenyl substituent | α-glucosidase and α-amylase inhibition, antifungal activity | nih.gov |

| Benzamide derivatives as tubulin inhibitors | Benzamide core | Tubulin polymerization inhibition, mitotic blockade, apoptosis | nih.gov |

| Benzamide derivatives as PD-1/PD-L1 antagonists | Benzamide scaffold with various aryl groups | Inhibition of PD-1/PD-L1 interaction | nih.gov |

This comparative analysis underscores the versatility of the benzamide scaffold in medicinal chemistry and suggests that this compound could possess interesting biological properties, though experimental validation is critically needed.

Computational Chemistry and Molecular Modeling Investigations of N 2 Methyl 5 Nitrophenyl 3,4 Dimethoxybenzamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in exploring the electronic characteristics and predicting the properties of N-(2-methyl-5-nitrophenyl)-3,4-dimethoxybenzamide. These calculations provide a static, time-independent view of the molecule, offering fundamental information about its electron distribution and reactivity.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in this regard. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxybenzamide (B75079) moiety, owing to the electron-donating nature of the methoxy (B1213986) groups. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient 2-methyl-5-nitrophenyl ring, a consequence of the strong electron-withdrawing effect of the nitro group. This spatial separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

The HOMO-LUMO energy gap provides insights into the molecule's reactivity; a smaller gap generally implies higher reactivity. researchgate.net Computational studies on analogous nitrophenyl compounds have utilized DFT calculations with the B3LYP functional and a 6-31G(d,p) basis set to determine these orbital energies. hakon-art.com A similar approach for this compound would yield valuable data on its electronic stability and reactivity.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps are color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral and slightly electron-rich potential, respectively.

In the case of this compound, the MEP surface is expected to show a significant negative potential (red) around the oxygen atoms of the nitro group and the carbonyl group of the amide linkage. These regions represent the most likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, a positive potential (blue) is anticipated around the amide proton (N-H), highlighting its role as a potential hydrogen bond donor. nih.gov The aromatic protons would also exhibit a degree of positive potential. Such analyses have been performed on structurally similar molecules, confirming these general features. nih.gov

Spectroscopic Property Prediction

Quantum mechanical calculations are highly effective in predicting various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical predictions can be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic transitions.

Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. For this compound, characteristic vibrational frequencies would include the N-H stretch of the amide group, the C=O stretch of the benzamide (B126), and the symmetric and asymmetric stretches of the nitro group. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide valuable information for the assignment of experimental NMR spectra. For nitrophenyl compounds, it has been shown that the choice of computational method and basis set can significantly impact the accuracy of predicted chemical shifts. nih.gov

UV-Visible absorption spectra, which provide information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). The calculations would likely reveal intense absorption bands corresponding to π-π* transitions within the aromatic rings and potential charge-transfer transitions from the dimethoxybenzamide moiety to the nitrophenyl ring.

| Spectroscopic Technique | Predicted Feature | Value |

|---|---|---|

| FT-IR | N-H Stretch | ~3300 cm⁻¹ |

| FT-IR | C=O Stretch | ~1650 cm⁻¹ |

| FT-IR | NO₂ Asymmetric Stretch | ~1530 cm⁻¹ |

| ¹H NMR | Amide N-H | ~8.5-9.5 ppm |

| ¹³C NMR | Carbonyl Carbon | ~165 ppm |

| UV-Vis | λmax | ~280-340 nm |

Molecular Dynamics (MD) Simulations

While QM calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as a solvent or a biological system.

Conformational Sampling and Stability in Solvent Environments

The flexibility of the amide bond in this compound allows for a range of possible conformations. MD simulations in different solvent environments (e.g., water, ethanol, DMSO) can be used to explore the conformational landscape of the molecule and identify the most stable conformers. By analyzing the trajectory of the simulation, one can determine the preferred dihedral angles and the extent of molecular flexibility. The stability of different conformers will be influenced by intramolecular hydrogen bonding and interactions with the surrounding solvent molecules.

Ligand-Protein Interaction Dynamics

Given that many benzamide derivatives exhibit biological activity, MD simulations are a powerful tool for investigating the potential interactions of this compound with protein targets. nih.gov After an initial binding pose is predicted using molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex over time.

These simulations can reveal key information about the dynamics of the interaction, such as the persistence of hydrogen bonds and hydrophobic contacts between the ligand and the protein's active site. Analysis of the root-mean-square deviation (RMSD) of the ligand within the binding pocket can indicate the stability of the binding mode. nih.gov Such studies on related compounds have demonstrated the utility of MD simulations in understanding the molecular basis of ligand-protein recognition. nih.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. This technique is crucial for understanding how a ligand, such as this compound, might interact with a biological receptor.

Studies on structurally similar compounds, particularly N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide, have demonstrated significant inhibitory potential against enzymes like α-glucosidase and α-amylase, which are relevant targets in metabolic disorders. tandfonline.comnih.gov Molecular docking simulations for this analog revealed favorable binding affinities, with docking scores ranging from -8.0 to -10.2 kcal/mol for α-glucosidase and -8.3 to -11.1 kcal/mol for α-amylase. tandfonline.comnih.gov These strong binding energies suggest that the N-(2-methyl-5-nitrophenyl) moiety plays a crucial role in anchoring the ligand within the enzyme's active site. The binding mode typically involves the insertion of the molecule into a hydrophobic pocket of the target protein, stabilized by a network of specific interactions. Molecular dynamics simulations performed on these complexes have further suggested the stability of the ligand within the binding site of the target proteins. tandfonline.comnih.gov

The stability and specificity of the ligand-receptor complex are determined by interactions with key amino acid residues in the active site. For related nitro-substituted benzamide derivatives, docking analyses have identified several critical interactions. researchgate.netnih.gov The N-(2-methyl-5-nitrophenyl) portion of the molecule, along with the benzamide core, is capable of forming a variety of non-covalent bonds.

Key interactions observed for analogous compounds with target enzymes include:

Hydrogen Bonds: The amide group and the nitro group are potential hydrogen bond donors and acceptors, forming connections with polar residues in the active site.

Hydrophobic Interactions: The methyl group and the aromatic rings engage in hydrophobic and van der Waals interactions with non-polar residues.

Pi-Stacking and Pi-Anion Interactions: The aromatic rings can form pi-pi stacking interactions with aromatic residues like tryptophan or tyrosine, and pi-anion interactions with acidic residues such as aspartate or glutamate.

A summary of typical interacting residues for this class of compounds is presented below.

| Interaction Type | Potential Interacting Residues | Contributing Molecular Feature |

|---|---|---|

| Hydrogen Bond | Aspartate (Asp), Glutamate (Glu), Serine (Ser) | Amide (-CONH-), Nitro (-NO2) |

| Hydrophobic/van der Waals | Leucine (Leu), Valine (Val), Alanine (Ala) | Methyl (-CH3), Phenyl Rings |

| Pi-Pi Stacking | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe) | Phenyl Rings |

| Pi-Anion | Aspartate (Asp), Glutamate (Glu) | Phenyl Rings |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to screen large compound libraries for novel, structurally diverse molecules with the desired activity.

When the structure of the biological target is unknown, a ligand-based pharmacophore model can be developed from a set of known active compounds. mdpi.comacs.org For benzamide derivatives, which are known to inhibit a variety of enzymes, a common pharmacophore model often includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. nih.gov A typical model generated for benzamide-based inhibitors might consist of four key features: one hydrogen bond acceptor (HBA), one hydrogen bond donor (HBD), one hydrophobic feature (HYP), and one ring aromatic (RA) center. nih.gov This model serves as a template representing the key interaction points necessary for biological activity, allowing for the virtual screening of databases to find new compounds that match these spatial and chemical requirements. nih.govrsc.org

If the three-dimensional structure of the target protein-ligand complex is available, a receptor-based pharmacophore can be generated. mdpi.com This approach uses the specific interactions observed in the active site to define the pharmacophoric features. mdpi.com Based on the docking studies of analogous compounds, a receptor-based model would place features complementary to the key interacting residues. For instance, a hydrogen bond acceptor feature would be mapped near a donor residue in the protein's active site, while a hydrophobic feature would be placed within the non-polar pocket. mdpi.com This method creates a highly specific 3D query that reflects the precise binding environment of the target, increasing the likelihood of identifying potent and selective inhibitors during virtual screening. mdpi.com The model would typically consist of hydrogen bond acceptor, donor, and hydrophobic features derived directly from the enzyme's active site. mdpi.com

In Silico ADME Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the potential drug-likeness of a compound. ekb.eg Computational tools can estimate the pharmacokinetic profile of this compound, helping to identify potential liabilities before extensive synthesis and testing. Studies on related benzamide derivatives have successfully employed these predictive models. tandfonline.comnih.govnih.govjonuns.com

The predicted ADME properties for a molecule with the structure of this compound would likely conform to standard drug-likeness rules, such as Lipinski's Rule of Five. These rules correlate physicochemical properties with oral bioavailability.

| ADME Property | Predicted Value / Characteristic | Significance |

|---|---|---|

| Molecular Weight | ~316 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | 2.5 - 3.5 | Indicates good membrane permeability; Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | ~90-100 Ų | Suggests good intestinal absorption (< 140 Ų) |

| Aqueous Solubility (LogS) | Moderately to poorly soluble | May require formulation strategies for oral delivery |

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be BBB permeant | May have potential for central nervous system effects |

These in silico predictions suggest that this compound possesses a favorable pharmacokinetic profile for consideration as an orally administered agent, although its aqueous solubility might need to be optimized. nih.govresearchgate.net

Structure Activity Relationship Sar and Analog Design Strategies for N 2 Methyl 5 Nitrophenyl 3,4 Dimethoxybenzamide Derivatives

Design Principles for Modulating Benzamide (B126) Scaffolds

The benzamide scaffold is a versatile and privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The core principle in its modulation lies in the strategic manipulation of its constituent parts: the N-phenyl ring, the benzoyl ring, and the central amide linker. The orientation and electronic properties of these components dictate the molecule's interaction with biological targets.

Key design principles for modifying benzamide scaffolds include:

Conformational Control: The dihedral angle between the N-phenyl and benzoyl rings is a critical determinant of biological activity. Substituents, particularly at the ortho positions of either ring, can induce conformational restriction, locking the molecule into a bioactive conformation.

Modulation of Physicochemical Properties: Substituents can be systematically varied to fine-tune key properties such as lipophilicity (logP), solubility, and metabolic stability. Achieving an optimal balance of these properties is essential for favorable pharmacokinetics.

Vectorial Modification: Specific positions on the scaffold can be used to introduce new functionalities that can form additional interactions with the target protein, such as hydrogen bonds, ionic bonds, or hydrophobic interactions, thereby enhancing potency and selectivity.

Impact of Substituents on Biological Activity Profiles

The biological activity of N-(2-methyl-5-nitrophenyl)-3,4-dimethoxybenzamide is a composite of the contributions from its individual substituents. Understanding the role of each group is fundamental to designing improved analogs.

Role of Methyl Group at the N-Phenyl C2 Position

The presence of a methyl group at the C2 position of the N-phenyl ring plays a significant steric role. This ortho-substituent can influence the torsion angle between the N-phenyl ring and the amide plane, thereby restricting the conformational flexibility of the molecule. This restriction can be advantageous if it pre-organizes the molecule into a conformation that is favorable for binding to a biological target. Furthermore, the methyl group is a small, lipophilic substituent that can engage in favorable van der Waals interactions within a hydrophobic pocket of a target protein.

Influence of Nitro Group at the N-Phenyl C5 Position

The nitro group at the C5 position of the N-phenyl ring is a strong electron-withdrawing group. Its presence significantly influences the electronic properties of the anilide ring system. This electron-withdrawing nature can enhance the acidity of the N-H proton of the amide, potentially strengthening hydrogen bond donor capabilities. Additionally, the nitro group itself can act as a hydrogen bond acceptor. In several classes of compounds, the presence of a nitro group has been associated with increased antimicrobial or cytotoxic activity. For instance, studies on nitro-containing benzazole derivatives have shown that a nitro group at the C5 position can enhance potency.

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to fine-tune the properties of a lead compound. In the context of this compound, various bioisosteric modifications could be envisioned to modulate its activity, selectivity, and pharmacokinetic profile.

Table 1: Potential Bioisosteric Replacements for Key Functional Groups

| Functional Group | Position | Potential Bioisosteres | Rationale for Replacement |

| Methyl (-CH3) | N-Phenyl C2 | -Cl, -Br, -CF3, -CN | Modulate steric bulk, lipophilicity, and electronic effects. |

| Nitro (-NO2) | N-Phenyl C5 | -CN, -SO2NH2, -SO2CH3 | Mimic electron-withdrawing properties with altered H-bonding potential and metabolic stability. |

| Methoxy (B1213986) (-OCH3) | Benzoyl C3, C4 | -OH, -F, -CH3, -NH2 | Alter hydrogen bonding capacity, electronic properties, and metabolic susceptibility. |

| Benzamide Linker | Core Scaffold | Thioamide, Reverse Amide | Modify hydrogen bonding pattern, conformational preference, and metabolic stability. |

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful lead optimization strategy that involves replacing the core molecular framework of a compound with a structurally different but functionally equivalent scaffold. This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and enhanced biological activity. For this compound, scaffold hopping could involve replacing the benzamide core with other privileged heterocyclic scaffolds known to mimic the spatial arrangement of the key pharmacophoric features.

Lead optimization for this compound would involve a multiparametric approach focused on improving potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Table 2: Lead Optimization Strategies for this compound Derivatives

| Optimization Goal | Strategy | Example Modification |

| Enhance Potency | Introduce additional binding interactions | Substitution on the benzoyl ring with groups capable of forming hydrogen bonds or hydrophobic interactions. |

| Improve Selectivity | Exploit differences in target binding pockets | Modify substituents to favor interactions with the target of interest over off-targets. |

| Increase Solubility | Introduce polar functional groups | Replacement of a methoxy group with a hydroxyl or a small polar amine. |

| Enhance Metabolic Stability | Block metabolically liable sites | Introduction of fluorine atoms at positions susceptible to oxidative metabolism. |

| Reduce Toxicity | Remove or replace toxicophores | Bioisosteric replacement of the nitro group with a less toxic electron-withdrawing group. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a pivotal in silico tool in medicinal chemistry, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in understanding the structural requirements for their mechanistic potency and in guiding the rational design of more effective analogs. These models translate molecular structures into a set of numerical descriptors, which are then used to develop predictive equations for biological activity.

Descriptor Selection and Model Development

The foundation of a robust QSAR model lies in the meticulous selection of molecular descriptors and the appropriate statistical method for model development. The goal is to choose a set of descriptors that are not only highly correlated with the biological activity but are also independent of each other to avoid multicollinearity.

For nitroaromatic compounds like the this compound series, a variety of descriptors are considered to encapsulate the structural and physicochemical variations within the analogs. These descriptors can be broadly categorized as:

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecules. For nitroaromatic compounds, descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the dipole moment are particularly relevant. mdpi.com ELUMO, for instance, can be an indicator of the compound's ability to accept electrons, a process often implicated in the mechanism of action of nitroaromatics. mdpi.com

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the size, shape, and branching of the molecule. Molecular connectivity indices and Kier's shape indices are examples of topological descriptors that have been successfully used in modeling the activity of benzamide derivatives. nih.gov

Physicochemical Descriptors: These describe the bulk properties of the molecule, such as hydrophobicity (log P), molar refractivity, and polarizability. These properties are crucial in determining the pharmacokinetic and pharmacodynamic behavior of the compounds.

The process of descriptor selection often involves advanced computational techniques. Genetic algorithms (GA), for instance, are a powerful tool for exploring a vast descriptor space to identify the optimal subset that yields the most predictive QSAR model. nih.gov Other machine learning approaches like Boruta and Featurewiz have also been employed for efficient feature selection in the QSAR modeling of nitroaromatic compounds. nih.gov

Once the relevant descriptors are selected, a mathematical model is developed to correlate these descriptors with the biological activity. Multiple Linear Regression (MLR) is a commonly used method for this purpose, resulting in an easily interpretable equation. nih.govijpsr.com More complex, non-linear relationships can be modeled using machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

The statistical validity and predictive power of the developed QSAR model are rigorously assessed through internal and external validation techniques. fiveable.me Key statistical parameters include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). fiveable.me A high R² value indicates a good fit of the model to the training data, while a high Q² value signifies good internal predictivity. External validation, using a set of compounds not included in the model development, is crucial to evaluate the model's ability to predict the activity of new, untested compounds. fiveable.me

Table 1: Commonly Used Molecular Descriptors in QSAR Studies of Benzamide and Nitroaromatic Derivatives

| Descriptor Class | Example Descriptors | Description |

| Quantum Chemical | EHOMO, ELUMO, Dipole Moment | Describe the electronic properties and reactivity of the molecule. |

| Topological | Molecular Connectivity Indices, Kier's Shape Index | Quantify the size, shape, and branching of the molecular structure. |

| Physicochemical | log P, Molar Refractivity, Polarizability | Represent the bulk properties of the molecule related to its behavior in biological systems. |

| 2D Autocorrelation | GATS4p | Encodes information about the spatial distribution of atomic properties. |

| Constitutional | Number of double bonds, Number of sulfur atoms | Basic counts of atoms and bonds in the molecule. |

Prediction of Mechanistic Potency

A well-validated QSAR model serves as a powerful predictive tool to estimate the mechanistic potency of novel, unsynthesized derivatives of this compound. By calculating the values of the selected descriptors for a designed analog, its biological activity can be predicted using the QSAR equation. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency, thereby accelerating the drug discovery process.

For instance, a hypothetical QSAR model for a series of N-(2-methyl-5-nitrophenyl)-benzamide derivatives might take the form of a linear equation:

pIC₅₀ = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ... + cₙ * Descriptorₙ

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), c₀ is a constant, and c₁ to cₙ are the coefficients for their respective descriptors. The signs and magnitudes of these coefficients provide valuable insights into the structure-activity relationships. A positive coefficient for a descriptor indicates that an increase in its value leads to an increase in potency, while a negative coefficient suggests the opposite.

Structure-activity relationship (SAR) studies on related benzamide series have provided qualitative insights that can be quantified through QSAR. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of an electron-donating methyl group and an electron-withdrawing nitro group on the N-phenyl ring was found to be highly favorable for inhibitory activity. This suggests that electronic properties are key determinants of potency in this class of compounds.

The predictive power of QSAR models allows for the virtual screening of large libraries of potential derivatives. This computational approach can identify promising candidates for synthesis and biological evaluation, significantly reducing the time and resources required for lead optimization.

Table 2: Hypothetical Data for a QSAR Study of N-(2-methyl-5-nitrophenyl)-benzamide Derivatives

| Compound | Substituent (R) | Experimental pIC₅₀ | Predicted pIC₅₀ | Descriptor 1 (e.g., log P) | Descriptor 2 (e.g., ELUMO) |

| 1 | H | 5.2 | 5.3 | 2.1 | -1.5 |

| 2 | 4-Cl | 5.8 | 5.7 | 2.8 | -1.7 |

| 3 | 4-OCH₃ | 5.5 | 5.4 | 1.9 | -1.4 |

| 4 | 4-NO₂ | 6.1 | 6.2 | 2.0 | -2.1 |

| 5 | 3,4-diCl | 6.3 | 6.4 | 3.5 | -1.9 |

By analyzing the contributions of different descriptors in the QSAR model, a deeper understanding of the mechanistic basis of the biological activity can be achieved. For example, if ELUMO is a significant descriptor with a negative coefficient, it would imply that a lower energy of the lowest unoccupied molecular orbital, which corresponds to a better electron-accepting ability, enhances the potency. This information can then be used to rationally design new derivatives with optimized electronic properties for improved biological activity.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for N-(2-methyl-5-nitrophenyl)-3,4-dimethoxybenzamide

While the inhibitory activity of this compound against α-amylase is a significant finding, its structural features suggest the potential for interaction with a wider range of biological targets. The benzamide (B126) scaffold is a common feature in a variety of bioactive molecules, and future research should be directed towards identifying other potential cellular binding partners. hmdb.canih.gov

A promising avenue of investigation is the exploration of this compound's activity against other enzymes. For instance, many benzamide derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton. nih.govmdpi.com Given the urgent need for new antimicrobial agents, investigating the potential of this compound to disrupt bacterial cell division could be a high-yield research area.

Furthermore, the dimethoxybenzamide moiety is present in compounds that have shown activity against various kinases and other enzymes involved in cell signaling pathways. nih.gov High-throughput screening of this compound against a panel of human kinases and other enzymes implicated in diseases such as cancer could reveal novel and unexpected therapeutic targets. nih.govresearchgate.net Computational docking studies could also be employed to predict potential binding interactions with a wide array of proteins, guiding experimental validation. rsc.orgnih.gov

Integration of Omics Data with Compound Studies

To gain a comprehensive understanding of the cellular effects of this compound, future studies should integrate multi-omics approaches. These technologies can provide a global view of the changes occurring within a biological system upon treatment with the compound, offering insights beyond a single target.

Proteomics: Analyzing the proteome of cells treated with this compound can identify proteins that are differentially expressed or post-translationally modified. This could reveal downstream effects of α-amylase inhibition or engagement with other targets, and potentially uncover novel mechanisms of action.

Metabolomics: As a known α-amylase inhibitor, this compound is expected to impact cellular metabolism. nih.gov Metabolomic profiling would allow for a detailed analysis of the metabolic pathways affected by the compound, providing a clearer picture of its biochemical consequences. nih.gov This could be particularly valuable in understanding its antifungal effects. researchgate.net

Transcriptomics: Measuring changes in gene expression in response to treatment can provide insights into the cellular pathways that are modulated by this compound. This can help in identifying compensatory mechanisms and potential off-target effects.

By integrating these omics datasets, researchers can construct a more complete picture of the compound's biological activity and identify potential biomarkers for its efficacy.

Development of Advanced Delivery Systems for In Vitro Models

The translation of a promising compound from the laboratory to a clinical setting often hinges on its effective delivery to the target site. While this compound has demonstrated activity in in vitro assays, its physicochemical properties may present challenges for its use in more complex biological systems. The development of advanced delivery systems is therefore a critical area for future research.

Polymeric micelles, liposomes, and nanoparticles are all promising platforms for the encapsulation and delivery of small molecule drugs. kinampark.comnih.govnih.govresearchgate.netsci-hub.box These systems can improve the solubility, stability, and bioavailability of the encapsulated compound, and can also be engineered for targeted delivery to specific cells or tissues. nih.govmdpi.comresearchgate.netyoutube.com

Future in vitro studies should focus on formulating this compound into various nanocarriers and evaluating their efficacy in cell-based models. For instance, liposomal formulations could be tested for their ability to deliver the compound to fungal cells, potentially enhancing its antifungal activity. nih.gov Similarly, polymeric micelles could be designed to release the compound in a controlled manner, which could be advantageous for applications requiring sustained target engagement. sci-hub.box

Exploration of this compound in Combination Therapies in In Vitro Systems

The complexity of many diseases, particularly cancer and infectious diseases, often necessitates the use of combination therapies to achieve optimal therapeutic outcomes. Future in vitro studies should explore the potential of this compound to act synergistically with existing drugs.

Given its antifungal properties, it would be logical to investigate its combination with established antifungal agents. nih.gov Synergistic interactions could allow for lower doses of each drug to be used, potentially reducing toxicity and the risk of resistance development. Similarly, as an α-amylase inhibitor, it could be explored in combination with other anti-diabetic agents to achieve better glycemic control. nih.govmdpi.comresearchgate.net

In the context of cancer, where many benzamide derivatives have shown promise, this compound could be tested in combination with standard chemotherapeutic agents or targeted therapies. nih.govnih.govrsc.orgrsc.org For example, it could be investigated for its ability to sensitize cancer cells to the effects of other drugs.

Application of Artificial Intelligence and Machine Learning in Benzamide Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govmdpi.comstmjournals.comyoutube.com These powerful computational tools can be applied to various aspects of benzamide research to accelerate the discovery and optimization of new therapeutic agents.

Predictive Modeling: Machine learning models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new compounds. semanticscholar.orggithub.comresearchgate.netnih.govresearchgate.net This could be used to design novel benzamide derivatives with improved potency, selectivity, and pharmacokinetic properties.

Virtual Screening: AI-powered virtual screening can be used to rapidly screen vast libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. acs.orgnih.gov This can significantly reduce the time and cost of identifying new lead compounds.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. This could be employed to generate novel benzamide-based compounds with unique scaffolds and improved therapeutic potential.

By embracing these computational approaches, researchers can more efficiently explore the chemical space around the benzamide scaffold and accelerate the development of the next generation of benzamide-based therapeutics.

Conclusion

Summary of Key Research Findings on N-(2-methyl-5-nitrophenyl)-3,4-dimethoxybenzamide

No specific research findings have been published on this compound.

Overall Significance of the Compound in Chemical Biology and Drug Discovery Research

The specific significance of this compound in chemical biology and drug discovery is currently unknown, as no research has been published on its biological activities or potential applications.

Unanswered Questions and Future Avenues for Investigation

Given the lack of research, fundamental questions regarding the synthesis, characterization, and biological properties of this compound remain unanswered. Future investigations could explore:

Synthesis and Characterization: Developing and optimizing a synthetic route for the compound and fully characterizing its physicochemical properties.

Biological Screening: Conducting a broad range of in vitro and in vivo assays to determine if the compound exhibits any pharmacological activity, such as antimicrobial, anticancer, or anti-inflammatory effects, based on the activities of structurally related benzamides.

Structure-Activity Relationship (SAR) Studies: If any biological activity is identified, SAR studies could be initiated to understand the contribution of the 2-methyl-5-nitrophenyl and 3,4-dimethoxybenzoyl moieties to its activity.

Until such foundational research is conducted and published, a detailed analysis of this compound is not possible.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-methyl-5-nitrophenyl)-3,4-dimethoxybenzamide?

The compound is typically synthesized via amide coupling between 3,4-dimethoxybenzoic acid and 2-methyl-5-nitroaniline. A common approach involves activating the carboxylic acid with coupling agents like EDCI/HOBt in DMF or acetonitrile, followed by reaction with the aniline derivative at elevated temperatures (60–80°C). Post-synthesis purification via recrystallization (e.g., acetonitrile) yields the product in >80% purity .

Q. How can structural characterization of this compound be systematically validated?

Use a combination of ¹H/¹³C-NMR to confirm aromatic proton environments and methoxy/methyl groups (δ ~3.8–4.0 ppm for OCH₃, δ ~2.3 ppm for CH₃). IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1640 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). LC-MS (e.g., [M+H]⁺ m/z ~345) and melting point analysis (e.g., 164–187°C) further validate purity and identity .

Q. What strategies optimize solubility and stability for in vitro assays?

Solubility in polar aprotic solvents (e.g., DMSO) is typically higher (>10 mM). For aqueous buffers, use co-solvents like ethanol (≤5% v/v) or surfactants (e.g., Tween-80). Store solid samples at -20°C under inert gas to prevent nitro group degradation .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in cytotoxicity or receptor binding may arise from variations in assay conditions (e.g., cell lines, incubation times). Perform dose-response curves under standardized protocols (e.g., MTT assay for IC₅₀) and validate results with orthogonal methods (e.g., flow cytometry for apoptosis). Computational docking (e.g., AutoDock Vina) can model interactions with targets like A2A receptors to rationalize experimental outcomes .

Q. What mechanistic insights exist for the nitro group’s role in pharmacological activity?

The electron-withdrawing nitro group enhances electrophilicity, potentially improving binding to nucleophilic residues in enzymes/receptors. DFT calculations (e.g., Mulliken charges) and Hammett substituent constants (σ ~0.78 for -NO₂) can quantify electronic effects. Comparative studies with non-nitrated analogs (e.g., replacing -NO₂ with -NH₂) isolate its contribution .

Q. How can reaction pathways for functional group modifications be studied?

Use isotopic labeling (e.g., ¹⁵N-nitration) or kinetic profiling (e.g., varying temperature/pH) to track nitro group reactivity. For reductions (e.g., converting -NO₂ to -NH₂), employ controlled hydrogenation (H₂/Pd-C) or enzymatic systems (e.g., nitroreductases) with LC-MS monitoring .

Q. What in vitro models are suitable for evaluating antiproliferative effects?

Screen against cancer cell panels (e.g., NCI-60) using SRB or MTT assays , with IC₅₀ values compared to reference drugs (e.g., doxorubicin). Include primary cell lines to assess selectivity. Mechanistic follow-ups (e.g., ROS detection, caspase-3 activation) clarify mode of action .

Methodological Tables

Q. Table 1: Key Analytical Data for Structural Validation

Q. Table 2: Common Synthetic Byproducts and Mitigation

| Byproduct | Cause | Mitigation |

|---|---|---|

| Incomplete amine coupling | Low coupling agent efficiency | Use excess EDCI/HOBt (1.5 eq) |

| Nitro group reduction | Residual Pd in catalyst | Purify via silica gel chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.